molecular formula C23H19NO2 B10874555 4-(2-Methoxyphenyl)-2-(5-methylfuran-2-yl)-6-phenylpyridine

4-(2-Methoxyphenyl)-2-(5-methylfuran-2-yl)-6-phenylpyridine

Cat. No.: B10874555
M. Wt: 341.4 g/mol
InChI Key: FZFQLTBFNNNMFE-UHFFFAOYSA-N
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Description

4-(2-METHOXYPHENYL)-2-(5-METHYL-2-FURYL)-6-PHENYLPYRIDINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The compound also features methoxyphenyl, methylfuryl, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYPHENYL)-2-(5-METHYL-2-FURYL)-6-PHENYLPYRIDINE typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a methoxyphenyl derivative, a methylfuryl derivative, and a phenylpyridine precursor. Catalysts and solvents such as palladium on carbon (Pd/C) and dimethylformamide (DMF) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHOXYPHENYL)-2-(5-METHYL-2-FURYL)-6-PHENYLPYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 4-(2-METHOXYPHENYL)-2-(5-METHYL-2-FURYL)-6-PHENYLPYRIDINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHOXYPHENYL)-2-(5-METHYL-2-FURYL)-6-PHENYLPYRIDINE: shares similarities with other heterocyclic aromatic compounds like pyridine derivatives and furan derivatives.

    Unique Features: The presence of methoxyphenyl and methylfuryl groups distinguishes it from other pyridine derivatives, potentially offering unique reactivity and applications.

List of Similar Compounds

  • 2-Phenylpyridine
  • 2-(5-Methyl-2-furyl)pyridine
  • 4-(2-Methoxyphenyl)pyridine

Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-6-phenylpyridine

InChI

InChI=1S/C23H19NO2/c1-16-12-13-23(26-16)21-15-18(19-10-6-7-11-22(19)25-2)14-20(24-21)17-8-4-3-5-9-17/h3-15H,1-2H3

InChI Key

FZFQLTBFNNNMFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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